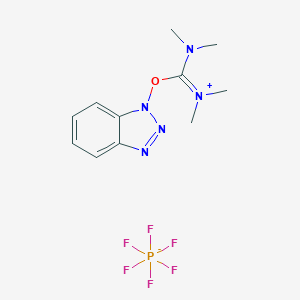![molecular formula C9H7NO B143908 Oxepino[2,3-C]pyridine CAS No. 132643-65-3](/img/structure/B143908.png)
Oxepino[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepino[2,3-C]pyridine is a heterocyclic compound that contains a pyridine ring fused to an oxepine ring. It has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of oxepino[2,3-C]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Oxepino[2,3-C]pyridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. Additionally, it has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxepino[2,3-C]pyridine in lab experiments is its broad range of biological activities. It can be used to study the effects of inhibiting specific enzymes, such as topoisomerase II and DNA polymerase. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of oxepino[2,3-C]pyridine. One direction is to investigate its potential as an anti-inflammatory agent. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for use in larger-scale experiments.
Conclusion:
In conclusion, oxepino[2,3-C]pyridine is a heterocyclic compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of oxepino[2,3-C]pyridine involves the reaction of a pyridine-2-carbaldehyde with a 2-(2-bromoethyl)oxepine. The reaction is catalyzed by a palladium catalyst and is carried out under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure oxepino[2,3-C]pyridine.
Applications De Recherche Scientifique
Oxepino[2,3-C]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
132643-65-3 |
|---|---|
Nom du produit |
Oxepino[2,3-C]pyridine |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
oxepino[2,3-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-7-10-5-4-8(9)3-1/h1-7H |
Clé InChI |
GOMVUJNGEMPJQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
SMILES canonique |
C1=CC2=C(C=NC=C2)OC=C1 |
Synonymes |
Oxepino[2,3-c]pyridine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



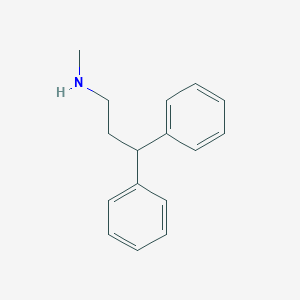



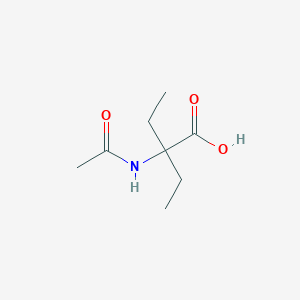
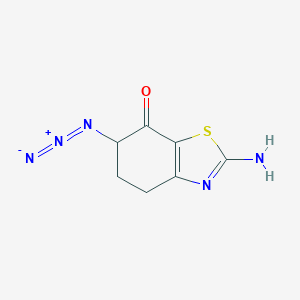

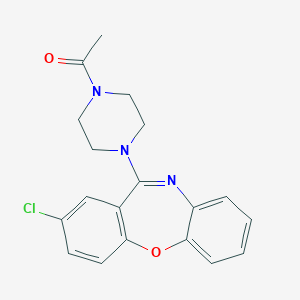
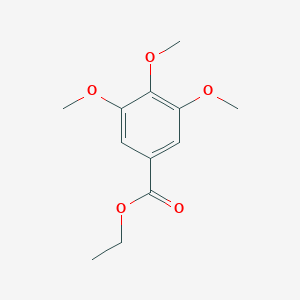


![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
